molecular formula C19H19BrN6O2 B2398682 (5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234803-69-0

(5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Katalognummer: B2398682
CAS-Nummer: 1234803-69-0
Molekulargewicht: 443.305
InChI-Schlüssel: ALKLFALDVNFVPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-Bromopyridin-3-yl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromopyridine moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C18H20BrN5O Molecular Weight 398 29 g mol \text{C}_{18}\text{H}_{20}\text{Br}\text{N}_5\text{O}\quad \text{ Molecular Weight 398 29 g mol }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridine and oxadiazole derivatives. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In one study, compounds with oxadiazole rings demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis .

Antitubercular Agents

The oxadiazole moiety is particularly noteworthy for its role in developing antitubercular agents. Compounds with similar structures have exhibited considerable efficacy against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 3.73 µM . This suggests that the inclusion of the oxadiazole ring may enhance the antitubercular properties of the compound.

Cytotoxicity Studies

In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic, indicating a favorable safety profile. The absence of significant cytotoxic effects at effective antimicrobial concentrations is crucial for further development .

The proposed mechanism of action for compounds similar to this compound involves interaction with specific bacterial enzymes or receptors. The oxadiazole ring may inhibit enzyme activity related to bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Study 1: Antitubercular Activity

In a study focusing on the synthesis and biological evaluation of substituted pyridine derivatives, several compounds exhibited potent activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values significantly lower than traditional treatments .

Study 2: Antimicrobial Efficacy

Another research effort evaluated a series of oxadiazole-containing compounds against various Gram-positive and Gram-negative bacteria. Results indicated that modifications to the oxadiazole structure could enhance antibacterial activity, with some derivatives showing IC50 values below 10 µM .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50/IC90 ValuesReference
AntitubercularVarious pyridine derivatives1.35 - 2.18 µM (IC50)
AntimicrobialOxadiazole derivatives<10 µM (IC50)
CytotoxicityCompounds tested on HEK-293 cellsNon-toxic

Eigenschaften

IUPAC Name

(5-bromopyridin-3-yl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-2-17-23-18(24-28-17)13-3-4-16(22-11-13)25-5-7-26(8-6-25)19(27)14-9-15(20)12-21-10-14/h3-4,9-12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKLFALDVNFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.